molecular formula C16H18N2O2S B448764 N'-[1-(5-ethyl-2-thienyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide

N'-[1-(5-ethyl-2-thienyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide

Cat. No. B448764
M. Wt: 302.4g/mol
InChI Key: XDONWNKPDSNBSD-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[1-(5-ethyl-2-thienyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide is a useful research compound. Its molecular formula is C16H18N2O2S and its molecular weight is 302.4g/mol. The purity is usually 95%.
The exact mass of the compound N'-[1-(5-ethyl-2-thienyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 30.6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N'-[1-(5-ethyl-2-thienyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-[1-(5-ethyl-2-thienyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N'-[1-(5-ethyl-2-thienyl)ethylidene]-2-hydroxy-2-phenylacetohydrazide

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4g/mol

IUPAC Name

N-[(E)-1-(5-ethylthiophen-2-yl)ethylideneamino]-2-hydroxy-2-phenylacetamide

InChI

InChI=1S/C16H18N2O2S/c1-3-13-9-10-14(21-13)11(2)17-18-16(20)15(19)12-7-5-4-6-8-12/h4-10,15,19H,3H2,1-2H3,(H,18,20)/b17-11+

InChI Key

XDONWNKPDSNBSD-GZTJUZNOSA-N

Isomeric SMILES

CCC1=CC=C(S1)/C(=N/NC(=O)C(C2=CC=CC=C2)O)/C

SMILES

CCC1=CC=C(S1)C(=NNC(=O)C(C2=CC=CC=C2)O)C

Canonical SMILES

CCC1=CC=C(S1)C(=NNC(=O)C(C2=CC=CC=C2)O)C

solubility

30.6 [ug/mL]

Origin of Product

United States

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